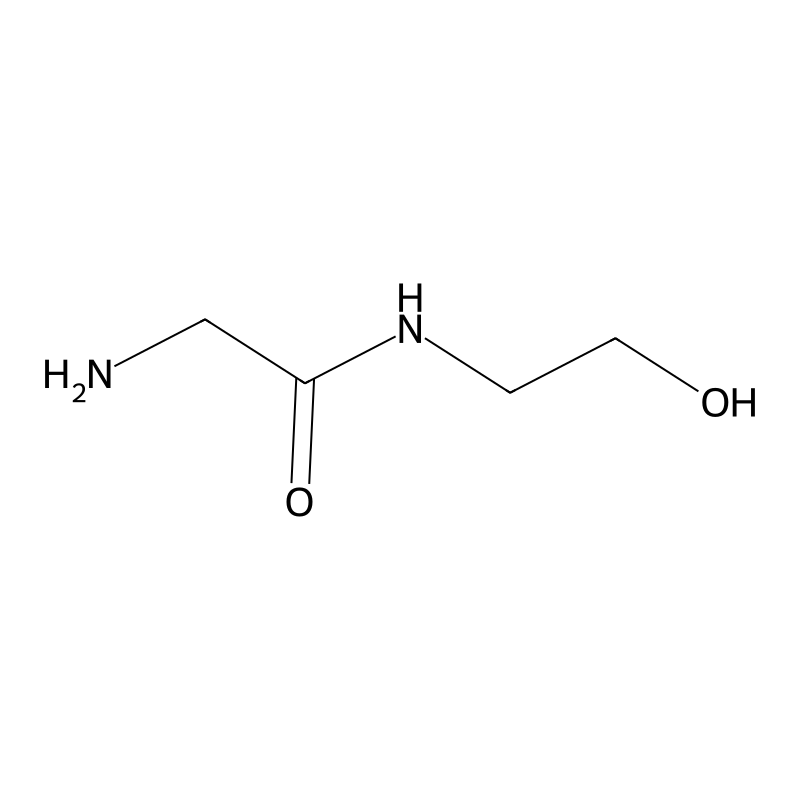

2-amino-N-(2-hydroxyethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-amino-N-(2-hydroxyethyl)acetamide (CAS 75007-28-2) is a highly hydrophilic, heterobifunctional building block featuring a primary amine, an internal amide linkage, and a terminal primary hydroxyl group. With a molecular weight of 118.13 g/mol and a topological polar surface area (TPSA) of 75.4 Ų, it is predominantly utilized as a water-soluble spacer in bioconjugation, polymer synthesis, and the development of advanced hydrogels. Its dual reactivity allows for orthogonal functionalization, making it a critical precursor for synthesizing PEGylated prodrugs, functionalized alginates, and custom polyurethanes where maintaining high aqueous solubility and precise spatial separation between conjugated moieties is required [1].

Substituting 2-amino-N-(2-hydroxyethyl)acetamide with simpler aliphatic amino alcohols (e.g., ethanolamine or 3-amino-1-propanol) or basic amides (e.g., glycinamide) compromises both structural rigidity and hydrophilicity. Simple amino alcohols lack the internal amide bond, which provides crucial hydrogen-bonding capacity and conformational rigidity necessary for stable hydrogel networks and optimal receptor-binding profiles in bioconjugates. Conversely, glycinamide lacks the terminal hydroxyl group, preventing its use as a chain extender in polyurethane synthesis or as a dual-functional crosslinker. For procurement teams, failing to specify this exact compound in complex formulation workflows often leads to premature polymer phase separation, reduced aqueous solubility of the final conjugate, and the need for additional, costly synthetic steps to introduce necessary functional groups[1].

Selective Amine Reactivity for Sequential Bioconjugation

In the synthesis of complex polymer-drug conjugates and PEGylated prodrugs, 2-amino-N-(2-hydroxyethyl)acetamide offers superior orthogonal reactivity compared to symmetrical diamines or diols. The primary aliphatic amine exhibits significantly higher nucleophilicity at physiological or slightly basic pH (pH 7.5-8.5) compared to the terminal primary hydroxyl group. This allows for the selective acylation or alkylation of the amine without the need for transient hydroxyl protecting groups. In contrast, using symmetrical precursors like ethylenediamine requires large stoichiometric excesses or complex protection strategies to prevent bis-functionalization, reducing overall synthetic yield and increasing process time [1].

| Evidence Dimension | Functionalization Selectivity (Amine vs Hydroxyl) |

| Target Compound Data | High spontaneous selectivity for N-acylation at pH 8.0 |

| Comparator Or Baseline | Ethylenediamine (requires monoprotection to prevent bis-acylation) |

| Quantified Difference | Eliminates 2 synthetic steps (protection and deprotection) |

| Conditions | Aqueous or mixed-solvent bioconjugation at slightly basic pH |

Eliminating protection-deprotection steps significantly reduces raw material costs and cycle times in the scale-up of polymer-drug conjugates.

Enhanced Polar Surface Area for Improved Conjugate Solubility

The incorporation of the internal amide bond alongside the terminal hydroxyl group gives 2-amino-N-(2-hydroxyethyl)acetamide an exceptionally high Topological Polar Surface Area (TPSA) of 75.4 Ų for a molecule of its size (118.13 g/mol). When used as a linker or spacer, it imparts significantly greater water solubility to hydrophobic payloads compared to strictly aliphatic linkers like 5-amino-1-pentanol (TPSA 46.2 Ų). This high hydrogen-bonding capacity (3 donors, 3 acceptors) is critical in formulating injectable hydrogels, such as functionalized alginates or hyaluronic acid derivatives, where maintaining a homogeneous aqueous phase prior to crosslinking is essential [1].

| Evidence Dimension | Topological Polar Surface Area (TPSA) |

| Target Compound Data | 75.4 Ų |

| Comparator Or Baseline | 5-amino-1-pentanol (46.2 Ų) |

| Quantified Difference | 63% increase in polar surface area per linker unit |

| Conditions | Chemoinformatic profiling for aqueous formulation compatibility |

Higher linker hydrophilicity directly translates to improved solubility and reduced aggregation of the final therapeutic conjugate or hydrogel formulation.

Optimized Spacer Conformation via Internal Amide Linkage

As a heterobifunctional spacer, 2-amino-N-(2-hydroxyethyl)acetamide provides a distinct conformational profile due to the planar nature of its internal acetamide bond. This partial double-bond character restricts free rotation, providing a more extended and rigid spacer compared to fully sp3-hybridized aliphatic chains of similar length. In the design of targeted delivery systems or affinity chromatography matrices, this rigidity helps project the terminal functional group (or attached payload) away from the polymer backbone, reducing steric hindrance and improving receptor binding or enzymatic cleavage rates compared to highly flexible, purely aliphatic linkers [1].

| Evidence Dimension | Spacer Conformational Flexibility |

| Target Compound Data | Restricted rotation (planar amide bond) |

| Comparator Or Baseline | Aliphatic amino alcohols (e.g., 4-amino-1-butanol, highly flexible) |

| Quantified Difference | Increased effective spacer extension distance |

| Conditions | Polymer backbone functionalization and receptor-ligand interaction modeling |

A more rigid spacer improves the binding efficiency of conjugated active pharmaceutical ingredients (APIs) by minimizing backbone-induced steric shielding.

Synthesis of PEGylated Prodrugs and Bioconjugates

Leveraging its orthogonal reactivity, this compound is ideal for linking targeting moieties or polymers to active pharmaceutical ingredients (APIs). The primary amine can be selectively conjugated to NHS-esters or anhydrides, leaving the terminal hydroxyl available for subsequent esterification or etherification, streamlining the production of complex drug delivery systems [1].

Development of Advanced Hydrogels (Alginate and Hyaluronic Acid)

Due to its high topological polar surface area and hydrogen-bonding capacity, it serves as an excellent hydrophilic modifier or crosslinking precursor in biopolymer formulations. It helps maintain the aqueous stability of pre-crosslinked mixtures, which is critical for injectable hydrogel applications in tissue engineering and sustained drug release[2].

Hydrophilic Chain Extender in Specialty Polyurethanes

In polymer science, it functions as a heterobifunctional chain extender. The combination of an amine and a hydroxyl group allows for the introduction of hydrophilic amide linkages into polyurethane backbones, creating water-dispersible polymers suitable for biomedical coatings and environmentally friendly adhesives [1].